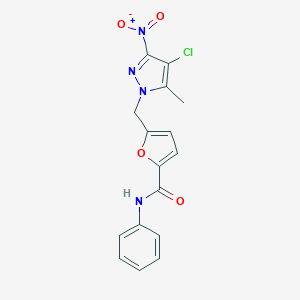
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CNF and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of CNF is not fully understood. However, studies have shown that CNF inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase II. CNF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that CNF inhibits the activity of various enzymes involved in bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been shown to have potent antimicrobial activity against various bacteria and fungi. CNF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CNF in lab experiments is its potent anticancer and antimicrobial properties. CNF has also been shown to have anti-inflammatory effects, which can be beneficial in various disease models. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Studies have shown that CNF can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of CNF. One of the future directions is the development of CNF as a potential anticancer drug. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. Another future direction is the development of CNF as a potential antimicrobial drug. CNF has potent antimicrobial activity against various bacteria and fungi. Another future direction is the study of the mechanism of action of CNF. The mechanism of action of CNF is not fully understood, and further studies are needed to elucidate its mode of action.
Synthesemethoden
CNF has been synthesized using different methods, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
CNF has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anticancer properties. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been studied for its antimicrobial properties. Studies have shown that CNF has potent antimicrobial activity against various bacteria and fungi. CNF has also been studied for its anti-inflammatory properties. Studies have shown that CNF has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide |
|---|---|
Molekularformel |
C16H13ClN4O4 |
Molekulargewicht |
360.75 g/mol |
IUPAC-Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
InChI-Schlüssel |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)
![4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213501.png)



![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)
![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)
![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)
![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)


![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)
